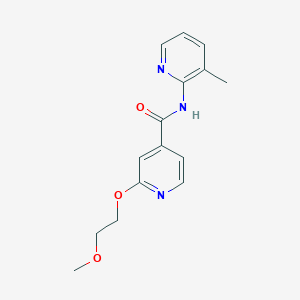
2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)isonicotinamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, and an isonicotinamide group, which is a derivative of pyridine. The methoxyethoxy group is an ether that could potentially increase the solubility of the compound in organic solvents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the isonicotinamide group and the methoxyethoxy group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the isonicotinamide group, and the methoxyethoxy group. The presence of nitrogen in the pyridine ring and the isonicotinamide group would likely result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound, “this compound” could potentially undergo a variety of chemical reactions. The pyridine ring, for example, is susceptible to electrophilic substitution reactions, while the isonicotinamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether group could increase its solubility in organic solvents, while the presence of the pyridine ring could make it a weak base .Aplicaciones Científicas De Investigación
Synthesis and PET Imaging Applications
One study focused on the synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, demonstrating the utility of related compounds in neuroimaging and the diagnosis of neurological disorders (Gao, Wang, & Zheng, 2017).
Antifungal and Antibacterial Activities
Research on secondary metabolites from the endophytic Botryosphaeria dothidea revealed compounds with significant antimicrobial, antioxidant, and cytotoxic activities, suggesting that similar structures could have applications in treating infections or in agricultural settings (Xiao et al., 2014).
Carrier-Mediated Uptake in Cancer Therapy
A study on the carrier-mediated uptake of YM155 monobromide, a novel small-molecule survivin suppressant, into human solid tumor and lymphoma cells, indicates the relevance of chemical transport mechanisms in enhancing the efficacy of chemotherapy agents (Minematsu et al., 2009).
Osteoporosis Treatment
Another research avenue explored the in vitro and in vivo evaluation of a potent alphavbeta3 antagonist for the prevention and treatment of osteoporosis, showcasing the therapeutic potential of similar compounds in bone disease management (Hutchinson et al., 2003).
Chemical Synthesis and Structural Analysis
Studies on the synthesis and crystal structures of Schiff bases derived from isonicotinamide highlight the versatility of these compounds in forming complex structures with potential applications in materials science and catalysis (Yang, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-4-3-6-17-14(11)18-15(19)12-5-7-16-13(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRBUNYKHHFSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2563692.png)
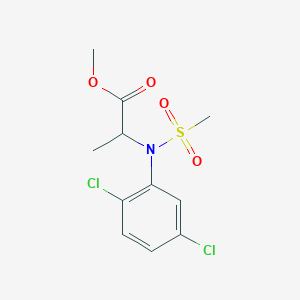
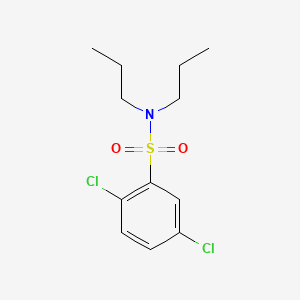
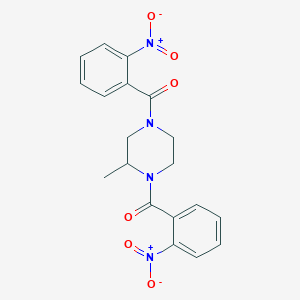
![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2563701.png)
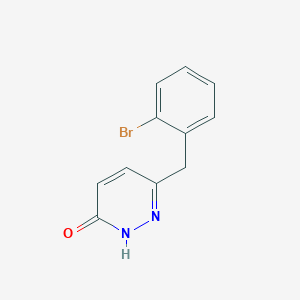
![Methyl 3-[(trifluoromethyl)sulfanyl]propanoate](/img/structure/B2563706.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563707.png)


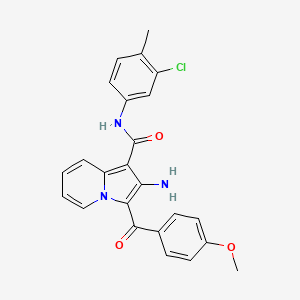
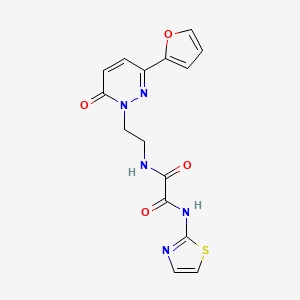
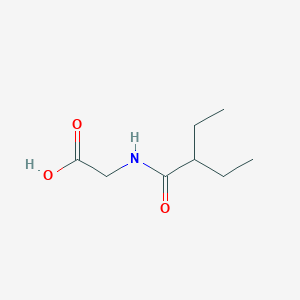
![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)